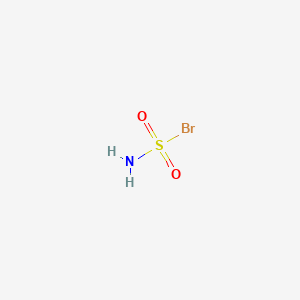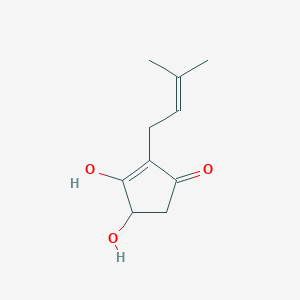
3,4-Dihydroxy-2-(3-methylbut-2-en-1-yl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-2-(3-methylbut-2-en-1-yl)cyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxyl groups and a prenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-2-(3-methylbut-2-en-1-yl)cyclopent-2-en-1-one typically involves the use of starting materials such as cyclopentenone derivatives and prenyl alcohol. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of acidic or basic catalysts can help in the addition of the prenyl group to the cyclopentenone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-2-(3-methylbut-2-en-1-yl)cyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,4-Dihydroxy-2-(3-methylbut-2-en-1-yl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-2-(3-methylbut-2-en-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the prenyl group play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-Prenylnaringenin: A prenylflavonoid with estrogenic activity found in hops and beer.
2-(6-{2,4-dihydroxy-3-[(1E)-3-methylbut-1-en-1-yl]benzoyl}-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl)benzene-1,3-diol: A diarylheptanoid with similar structural features.
Uniqueness
3,4-Dihydroxy-2-(3-methylbut-2-en-1-yl)cyclopent-2-en-1-one is unique due to its specific combination of hydroxyl and prenyl groups on a cyclopentenone ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63832-21-3 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3,4-dihydroxy-2-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O3/c1-6(2)3-4-7-8(11)5-9(12)10(7)13/h3,9,12-13H,4-5H2,1-2H3 |
InChI Key |
LGFBVYQGIINLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(CC1=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



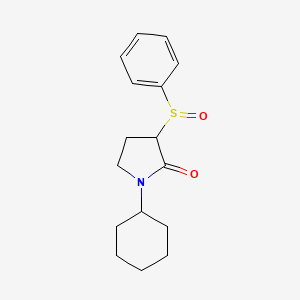
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
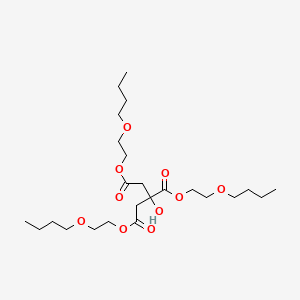
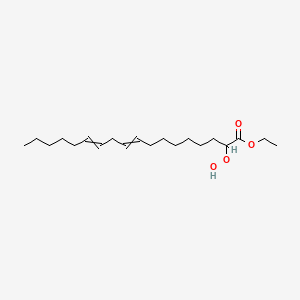
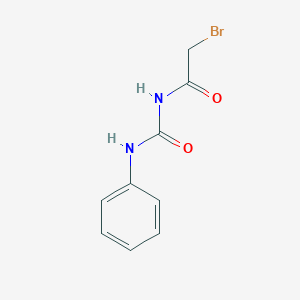

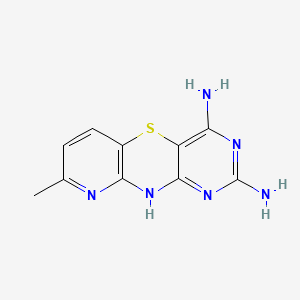
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)
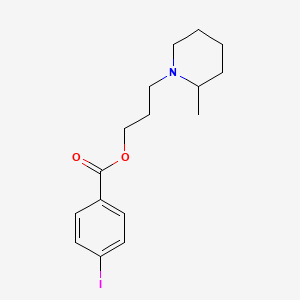
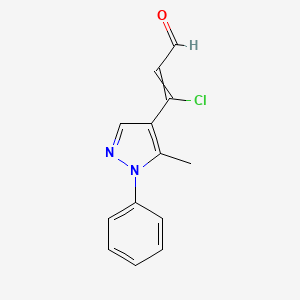
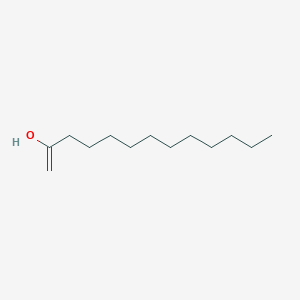
![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
